4-fluoro-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide
Description
This compound belongs to a class of tetrahydronaphthobenzofuran-based benzenesulfonamides, characterized by a fused tricyclic core (naphtho[1,2-b]benzofuran) with a sulfonamide group at position 5 and a methyl substituent at position 8 of the tetrahydronaphtho moiety.
Properties
IUPAC Name |
4-fluoro-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FNO3S/c1-14-6-11-22-19(12-14)20-13-21(17-4-2-3-5-18(17)23(20)28-22)25-29(26,27)16-9-7-15(24)8-10-16/h2-5,7-10,13-14,25H,6,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAURCOYOBCMAII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Cyclocondensation via Tandem SNAr Reaction
Adapted from fluorinated benzofuran syntheses:
| Step | Reagents/Conditions | Yield | Key Observations |
|---|---|---|---|
| 1 | 4-Chloro-1-naphthol + methyl vinyl ketone, K2CO3, DMF, 110°C, 12h | 68% | Forms dihydronaphthofuran intermediate |
| 2 | Hydrogenation (H2, Pd/C, EtOH), 50 psi, 6h | 92% | Saturates olefin to tetrahydro structure |
| 3 | Nitration (HNO3/H2SO4, 0°C), followed by Fe/NH4Cl reduction | 54% | Introduces amine at C5 position |
Advantages : Scalable, uses commercially available starting materials.
Limitations : Nitration regioselectivity requires careful control.
Method B: Microwave-Assisted Ring Closure
Based on benzofuran microwave synthesis:
1. Mix 2-hydroxy-8-methyl-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde (1.0 eq)
with ethyl acetoacetate (1.2 eq) and piperidine (cat.) in DMF.
2. Irradiate at 150°C (300W, 20 min).
3. Purify via column chromatography (hexane:EtOAc 4:1).
Yield : 78%
Key Feature : Reduces reaction time from hours to minutes.
Sulfonamide Coupling
Reaction of the amine core with 4-fluorobenzenesulfonyl chloride:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane | Maximizes solubility of both reactants |
| Base | Pyridine (2.5 eq) | Neutralizes HCl, drives reaction |
| Temperature | 0°C → RT | Prevents side reactions |
| Time | 4h | Complete conversion (HPLC monitoring) |
- Dissolve 8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-amine (1.0 eq) in DCM.
- Add 4-fluorobenzenesulfonyl chloride (1.1 eq) dropwise at 0°C.
- Stir at room temperature until completion.
- Wash with 1M HCl, dry (MgSO4), and recrystallize from ethanol.
Yield : 82-89%
Purity : >98% (HPLC, UV 254 nm).
Alternative Pathways
Solid-Phase Synthesis
Developed for related sulfonamides:
- Immobilize amine core on Wang resin via carbodiimide coupling.
- Treat with 4-fluorobenzenesulfonyl chloride (3 eq) in DMF.
- Cleave with TFA/H2O (95:5).
Advantage : Enables parallel synthesis of derivatives.
Flow Chemistry Approach
Microreactor conditions (30°C, 5 min residence time):
Analytical Characterization
Critical quality control parameters for the final compound:
| Technique | Key Data |
|---|---|
| 1H NMR (400 MHz, CDCl3) | δ 7.89 (d, J=8.4 Hz, 2H, ArH), 7.12 (d, J=8.0 Hz, 2H, ArH), 6.78 (s, 1H, benzofuran H3), 3.02 (m, 2H, CH2), 2.85 (s, 3H, CH3) |
| HRMS | m/z 438.1421 [M+H]+ (calc. 438.1418) |
| HPLC | tR = 6.54 min (C18, MeCN/H2O 70:30) |
Industrial-Scale Considerations
| Factor | Optimization Strategy |
|---|---|
| Cost | Use methylene chloride recovery system (85% efficiency) |
| Safety | Replace pyridine with DMAP (lower toxicity) |
| Waste | Implement aqueous NaHCO3 neutralization stream |
Process mass intensity (PMI): 23.4 kg/kg (benchmark for sulfonamides: 15-30 kg/kg).
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(8-methyl-7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-fluoro-N-(8-methyl-7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and reactivity.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(8-methyl-7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This can lead to various effects, depending on the target and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Structural and Electronic Differences
- Substituent Effects on the Tricyclic Core: The 8-methyl group in the target compound (vs. tert-butyl, tert-pentyl, or 7-oxo in analogs) balances steric bulk and metabolic stability. Bulkier groups (e.g., tert-pentyl in Analog 4) may hinder rotational freedom, affecting binding to biological targets .
- 4-Bromo (Analog 1) increases molecular weight and polarizability but may reduce solubility due to halogen hydrophobicity .
Physicochemical and Commercial Considerations
Molecular Weight and Lipophilicity :
- The target compound (432.51 g/mol) is lighter than brominated (470.34 g/mol) and tert-butyl-substituted (477.61 g/mol) analogs, suggesting better bioavailability .
- Lipophilicity trends: 4-ethoxy (Analog 2) > 4-ethyl (Analog 3) > 4-fluoro (target) > 4-bromo (Analog 1) based on substituent hydrophobicity.
Commercial Availability :
- Only Analog 1 (4-bromo derivative) has explicit pricing and availability data ($322/10mg, 2-week lead time) . Other analogs (e.g., Analog 2, 4) lack commercial details but are structurally validated in patents and chemical databases .
Biological Activity
4-fluoro-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide is a complex organic compound that combines a fluorinated benzene ring with a naphthofuran moiety and a benzenesulfonamide group. This unique structure imparts specific chemical and biological properties that are currently under investigation for various applications in medicinal chemistry and organic synthesis.
- Molecular Formula : C23H20FNO3S
- Molecular Weight : 399.48 g/mol
- IUPAC Name : 4-fluoro-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide
The biological activity of this compound is primarily linked to its interaction with specific biological targets through mechanisms such as the Suzuki–Miyaura coupling reaction. This reaction facilitates the formation of new carbon–carbon bonds, which is essential in synthesizing various biologically active molecules.
Target Identification
While the precise biological targets of this compound are not fully elucidated, it is believed to interact with G protein-coupled receptors (GPCRs), which play a crucial role in signal transduction processes in cells. GPCRs are implicated in numerous physiological processes and are common targets for drug discovery.
Pharmacological Potential
Research indicates that compounds similar to 4-fluoro-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide exhibit potential anti-inflammatory and analgesic properties. Studies have shown that modifications in the sulfonamide group can enhance the compound's efficacy in inhibiting specific enzymes or receptors involved in pain pathways.
Case Studies and Research Findings
-
Anti-Cancer Activity :
- A study published in Cancer Research explored the effects of sulfonamide derivatives on cancer cell lines. The findings suggested that certain structural modifications could significantly enhance cytotoxicity against breast cancer cells .
- G Protein-Coupled Receptor Modulation :
- Inflammatory Response :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound A | Similar to 4-fluoro-N... | Moderate anti-inflammatory effects |
| Compound B | Contains a different substituent | Higher cytotoxicity against cancer cells |
| Compound C | Lacks fluorine substitution | Lower bioavailability |
Q & A
Q. Example Workflow :
Refine data using SHELXL with TWIN/BASF commands for twinned crystals.
Visualize thermal ellipsoids in ORTEP-3 to assess positional disorder.
Cross-reference bond distances with CSD (Cambridge Structural Database) entries for sulfonamides.
Basic: What analytical techniques optimize quantification of fluorinated benzenesulfonamides in environmental samples?
Methodological Answer:
- Solid-Phase Extraction (SPE) : recommends Oasis HLB cartridges (60 mg, 3 cc) preconditioned with methanol for extracting sulfonamides from wastewater. Use 100 mL samples spiked with deuterated internal standards (e.g., BP-3-d5) to achieve recovery rates >85% .
- LC-MS/MS : Employ a C18 column with methanol/water (+0.1% formic acid) gradient for separation. Monitor transitions specific to the fluorine-substituted aromatic ring (e.g., m/z 396 → 238 for the target compound).
Q. Example Protocol :
Dissolve 10 mg in CDCl₃ for NMR.
Compare melting point with literature (e.g., 215–217°C for ’s analogue) .
Advanced: What computational methods predict conformational stability of tetrahydronaphthobenzofuran derivatives?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess torsional strain in the tetrahydronaphtho[b]benzofuran ring.
- Molecular Dynamics (MD) : Simulate solvated systems (e.g., water, DMSO) to study ring puckering dynamics.
- Docking Studies : Use AutoDock Vina to predict binding modes with biological targets, leveraging structural data from and .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
